molecular formula C8H7F3O2S B3137004 3-Trifluoromethylphenylmethylsulfone CAS No. 43032-69-5

3-Trifluoromethylphenylmethylsulfone

Cat. No. B3137004
CAS RN: 43032-69-5
M. Wt: 224.2 g/mol
InChI Key: FLUUWBSOLRFAKL-UHFFFAOYSA-N
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Description

3-Trifluoromethylphenylmethylsulfone is a chemical compound with the molecular formula C8H7F3O2S and a molecular weight of 224.2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 3-Trifluoromethylphenylmethylsulfone consists of 8 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, 2 oxygen atoms, and 1 sulfur atom .


Physical And Chemical Properties Analysis

3-Trifluoromethylphenylmethylsulfone is a solid substance. It has a predicted melting point of 67-69°C, a predicted boiling point of 305.1°C at 760 mmHg, a predicted density of 1.4 g/cm3, and a predicted refractive index of n20D 1.46 .

Scientific Research Applications

Trifluoromethylation of Thiophenols

3-Trifluoromethylphenylmethylsulfone is traditionally a nucleophilic trifluoromethylating agent . It has been used as a trifluoromethyl radical precursor in the S-trifluoromethylation of thiophenols . This process involves the formation of electron donor–acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation .

Photoredox Catalyst-Free Conditions

The S-trifluoromethylation of thiophenols can be realized under photoredox catalyst-free conditions . This is a significant advancement as it reduces the requirement for expensive reagents and improves the compatibility of functional groups .

Perfluoroalkylation of Thiophenols

Similar S-perfluoroethylation and S-perfluoro-iso-propylation of thiophenols are also achieved using the corresponding perfluoroalkyl phenyl sulfones . This expands the range of reactions that 3-Trifluoromethylphenylmethylsulfone can be involved in.

Enhancement of Lipophilicity

The trifluoromethylthio (CF3S) group, which can be incorporated into organic molecules through reactions involving 3-Trifluoromethylphenylmethylsulfone, can enhance the lipophilicity of these molecules . This improves their ability to cross lipid membranes and increases their in vivo absorption rate .

Stability Under Acidic Environments

Due to the electron-withdrawing property of the CF3S group, trifluoromethylthiolated compounds usually have higher stability (compared with their non-fluorinated counterparts) under acidic environments . This makes 3-Trifluoromethylphenylmethylsulfone a valuable compound in the synthesis of stable organic molecules.

Applications in Pharmaceuticals

CF3S-containing molecules have found many applications in pharmaceuticals . For example, the appetite depressant drug Tiflorex and the anticoccidial drug Toltrazuril contain CF3S groups . The use of 3-Trifluoromethylphenylmethylsulfone in the synthesis of these drugs highlights its importance in the pharmaceutical industry.

properties

IUPAC Name

1-methylsulfonyl-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O2S/c1-14(12,13)7-4-2-3-6(5-7)8(9,10)11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLUUWBSOLRFAKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251043
Record name 1-(Methylsulfonyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Trifluoromethylphenylmethylsulfone

CAS RN

43032-69-5
Record name 1-(Methylsulfonyl)-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=43032-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Methylsulfonyl)-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of sodium sulfite (3.0 g, 24 mmol), sodium bicarbonate (3.7 g; 44 mmol and 3-trifluormethylbenzenesulfonylchloride (5.0 g; 20 mmol) in 70 mL water, was heated at 75° C. for 1 hour. Then 5 mL 50% aqueous sodium hydroxide to solution and ethyl bromoacetic acid (2.65 mL; 22 mmol) was added and the mixture was refluxed for 30 hours. Then the mixture was extracted with dichloromethane and concentrated to provide 1 g (4.46 mmol; 20% yield) of 1-methanesulfonyl-3-trifluoromethylbenzene as a solid.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
2.65 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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